molecular formula C11H16N2O B13081893 5-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one

5-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one

Cat. No.: B13081893
M. Wt: 192.26 g/mol
InChI Key: ONVYILSOIFMHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one is a chemical compound with a unique structure that includes a pyridinone ring substituted with an amino group and a cyclobutylethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aliphatic aldehydes in the presence of acetic acid and dichloromethane (DCM) as a solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyclobutylethyl side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, it has been studied as a transient receptor potential type I (TRPV1) receptor antagonist . The compound binds to the TRPV1 receptor, inhibiting its activity and thereby modulating pain signals and other physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2-cyclobutylethyl)pyridin-2-one
  • 5-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyrimidin-2-one

Uniqueness

5-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the presence of both an amino group and a cyclobutylethyl side chain

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

5-amino-1-(2-cyclobutylethyl)pyridin-2-one

InChI

InChI=1S/C11H16N2O/c12-10-4-5-11(14)13(8-10)7-6-9-2-1-3-9/h4-5,8-9H,1-3,6-7,12H2

InChI Key

ONVYILSOIFMHHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CCN2C=C(C=CC2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.